molecular formula C7H5Cl2F2N B12946306 2,5-Dichloro-3-(difluoromethyl)aniline

2,5-Dichloro-3-(difluoromethyl)aniline

Cat. No.: B12946306
M. Wt: 212.02 g/mol
InChI Key: CEZXUCFOZAVUNX-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethyl)aniline is a halogenated aniline derivative featuring two chlorine substituents at the 2- and 5-positions of the aromatic ring and a difluoromethyl (-CF₂H) group at the 3-position. Fluorinated aromatic amines are prized for their ability to modulate bioavailability, metabolic stability, and target binding affinity due to fluorine’s unique electronic and steric effects .

Properties

Molecular Formula

C7H5Cl2F2N

Molecular Weight

212.02 g/mol

IUPAC Name

2,5-dichloro-3-(difluoromethyl)aniline

InChI

InChI=1S/C7H5Cl2F2N/c8-3-1-4(7(10)11)6(9)5(12)2-3/h1-2,7H,12H2

InChI Key

CEZXUCFOZAVUNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethyl)aniline typically involves the introduction of chlorine and difluoromethyl groups onto an aniline ring. One common method involves the chlorination of 3-(difluoromethyl)aniline, followed by further chlorination to achieve the desired substitution pattern. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms may also contribute to the compound’s reactivity and stability, influencing its overall biological activity .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic and steric profiles of substituents significantly impact reactivity and applications. Key analogs include:

Compound Substituents Hammett σ Values (Cl: 0.23; -CF₂H: 0.43; -CF₃: 0.54) Basicity (Relative pKa)
2,5-Dichloro-3-(difluoromethyl)aniline 2-Cl, 5-Cl, 3-CF₂H σ = 0.23 (Cl) + 0.43 (CF₂H) Lower due to -CF₂H
2,5-Dichloro-3-(trifluoromethyl)aniline 2-Cl, 5-Cl, 3-CF₃ σ = 0.23 (Cl) + 0.54 (CF₃) Even lower
2,5-Dichloroaniline 2-Cl, 5-Cl σ = 0.23 (Cl) × 2 Higher
4-Chloro-2,5-dimethoxyaniline 4-Cl, 2-OMe, 5-OMe σ = -0.27 (OMe) + 0.23 (Cl) Higher due to -OMe

Key Observations :

  • The difluoromethyl group (-CF₂H) in the target compound provides intermediate electron-withdrawing effects compared to -CF₃, reducing amine basicity less drastically than the trifluoromethyl analog .
  • Methoxy (-OMe) groups in 4-chloro-2,5-dimethoxyaniline donate electrons, increasing basicity and altering reactivity compared to halogenated analogs .

Physical Properties and Stability

Fluorine and chlorine substituents enhance intermolecular interactions (e.g., dipole-dipole forces), typically increasing melting points and reducing solubility in polar solvents.

Compound Melting Point (Inferred) Solubility (Trend) Stability Notes
This compound Moderate-High Low in water, moderate in organic solvents Likely stable under standard conditions
2,5-Dichloro-3-(trifluoromethyl)aniline Higher than -CF₂H analog Lower solubility due to -CF₃ Discontinued (synthesis or stability issues)
2,5-Dichloroaniline Lower than fluorinated Higher in non-polar solvents Prone to oxidation

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